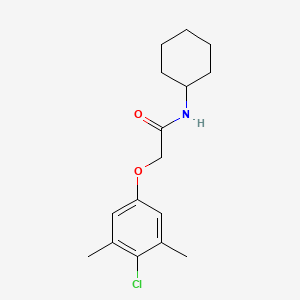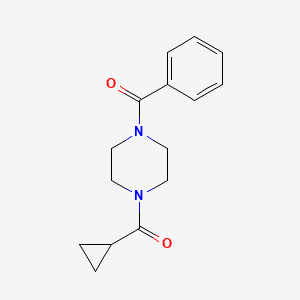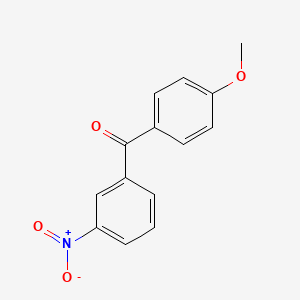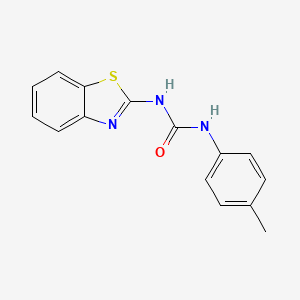
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key energy-sensing enzyme that regulates cellular metabolism and homeostasis. A-769662 has been widely used in scientific research to investigate the role of AMPK in various physiological and pathological processes.
作用機序
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that allow for phosphorylation and activation of the catalytic subunit. AMPK activation results in a cascade of downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide has also been shown to inhibit mTOR signaling, a pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects, including:
1. Increased glucose uptake and utilization in skeletal muscle and adipose tissue.
2. Increased fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and liver.
3. Inhibition of lipogenesis and lipid accumulation in the liver.
4. Inhibition of inflammation and oxidative stress in various tissues.
5. Inhibition of cancer cell growth and proliferation.
実験室実験の利点と制限
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide has several advantages for laboratory experiments, including:
1. High potency and selectivity for AMPK activation.
2. Low toxicity and minimal side effects.
3. Ability to mimic the effects of exercise and caloric restriction on metabolism.
However, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide also has some limitations, including:
1. Limited solubility in aqueous solutions.
2. Rapid metabolism and clearance in vivo.
3. Variable effects on different cell types and tissues.
将来の方向性
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide, including:
1. Development of more potent and selective AMPK activators.
2. Investigation of the effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide on different metabolic and disease states.
3. Identification of the molecular mechanisms underlying the effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide on AMPK and other signaling pathways.
4. Evaluation of the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide in human clinical trials.
5. Development of novel therapeutic strategies based on 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide and related compounds.
合成法
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide can be synthesized by a multi-step process starting from 3,5-dimethyl-4-chlorophenol and cyclohexanone. The synthesis involves several chemical reactions including chlorination, alkylation, and amide formation. The final product is obtained through purification and crystallization.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been used in a wide range of scientific research studies, including but not limited to:
1. Metabolic disorders: 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces lipid accumulation in the liver and improves mitochondrial function.
2. Cancer: 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy.
3. Neurodegenerative diseases: 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been shown to protect neurons from oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-8-14(9-12(2)16(11)17)20-10-15(19)18-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQUOVBXQIAKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)

![6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5749600.png)
![methyl {3-[(2-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B5749604.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)



![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5749661.png)
![N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5749667.png)
![4-methyl-N-[2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]benzenesulfonamide](/img/structure/B5749670.png)
![methyl ({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5749679.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749685.png)